tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate

Lipophilicity CNS drug design Physicochemical property prediction

tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate (CAS 1228552-16-6) is a heterocyclic building block consisting of a 5-chloroindole core with an ethylamine side chain protected as the tert-butyloxycarbonyl (Boc) carbamate. With a molecular weight of 294.78 g/mol (C₁₅H₁₉ClN₂O₂) and commercial purity typically ≥95% , this compound serves as a protected form of 5-chlorotryptamine.

Molecular Formula C15H19ClN2O2
Molecular Weight 294.77 g/mol
CAS No. 1228552-16-6
Cat. No. B1394931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate
CAS1228552-16-6
Molecular FormulaC15H19ClN2O2
Molecular Weight294.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19)
InChIKeyZVGMIZAWOKOIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate (CAS 1228552-16-6): A Protected 5-Chlorotryptamine Intermediate for Modular Serotonergic Probe Synthesis


tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate (CAS 1228552-16-6) is a heterocyclic building block consisting of a 5-chloroindole core with an ethylamine side chain protected as the tert-butyloxycarbonyl (Boc) carbamate. With a molecular weight of 294.78 g/mol (C₁₅H₁₉ClN₂O₂) and commercial purity typically ≥95% , this compound serves as a protected form of 5-chlorotryptamine. The Boc group enables controlled, stepwise deprotection under mild acidic conditions, making the compound a strategic intermediate for constructing 5-chloro-substituted tryptamine derivatives used in serotonin receptor ligand development and CNS-focused medicinal chemistry programs [1]. 5-Chlorotryptamine itself acts as a partial agonist at 5-HT₂B and full agonist at 5-HT₂A receptors , while the 5-chloro substituent enhances electrophilic aromatic substitution and cross-coupling reactivity compared to unsubstituted analogs [2].

Why 5-Substitution and N-Protection State in Tryptamine Intermediates Cannot Be Interchanged Without Impacting Reactivity, Lipophilicity, and Biological Target Engagement


Tryptamine-based intermediates with different C5 substituents (H, F, Cl, Br, OCH₃, CH₃) and varying N-protection states (free amine, hydrochloride salt, Boc, acetyl, Fmoc) exhibit fundamentally divergent physicochemical and pharmacological profiles. The 5-chloro substituent confers a distinct combination of electron-withdrawing inductive effect and resonance donation, yielding a predicted ACD/LogP of 4.02 for the Boc-protected form versus 3.37 for the 5-fluoro analog —a logP difference of ~0.65 that translates to approximately 4.5-fold higher calculated lipophilicity, significantly impacting membrane permeability and CNS penetration potential. The Boc protecting group provides orthogonal compatibility with Fmoc- and Cbz-based solid-phase peptide synthesis strategies, unlike the free amine or hydrochloride salt forms (5-chlorotryptamine hydrochloride, CAS 942-26-7) which are unsuitable for direct incorporation into multi-step synthetic sequences requiring amine protection . These differences in protecting group strategy and halogen-dependent electronic effects mean that substitution with the unsubstituted Boc-tryptamine (CAS 103549-24-2, MW 260.33), the 5-bromo analog (CAS 174021-63-7, MW 339.23), or the unprotected 5-chlorotryptamine (CAS 3764-94-1, MW 194.66) can lead to divergent reaction outcomes, altered biological activity, and compromised synthetic efficiency [1].

Comparative Evidence for tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate Versus Key Analogs: LogP, Boiling Point, Enthalpy of Vaporization, and Synthetic Intermediate Utility


Predicted Lipophilicity (ACD/LogP) Advantage of 5-Chloro Over 5-Fluoro Boc-Tryptamine Analog

The target compound (5-Cl) exhibits a predicted ACD/LogP of 4.02, representing a +0.65 log unit increase relative to the 5-fluoro analog (ACD/LogP 3.37) . This corresponds to a calculated ~4.5-fold increase in octanol-water partition coefficient, a critical determinant for blood-brain barrier permeability and CNS target engagement.

Lipophilicity CNS drug design Physicochemical property prediction

Boiling Point Elevation and Thermal Stability of 5-Chloro vs. 5-Fluoro Boc-Tryptamine

The 5-chloro compound exhibits a predicted boiling point of 476.6 ± 35.0 °C at 760 mmHg, which is 24.4 °C higher than the 5-fluoro analog (452.2 ± 35.0 °C) . The higher enthalpy of vaporization (74.0 vs. 71.1 kJ/mol) further corroborates its enhanced thermal stability.

Thermal stability Synthetic purification Distillation

Purity Specification and Reproducibility Advantage Relative to Unprotected 5-Chlorotryptamine

Commercially available tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate is supplied at ≥95% purity with full analytical characterization (NMR, HPLC, MS) available from multiple vendors . In contrast, 5-chlorotryptamine hydrochloride (CAS 942-26-7) is frequently listed without batch-specific purity certification, and the free base form is prone to oxidative discoloration upon storage . The Boc-protected form provides a well-defined, stable solid that can be stored at 0–8 °C for extended periods.

Purity Reproducibility Procurement specification

Boc-Protected Amine as a Modular Handle vs. Acetyl-Protected or Unprotected Analogs in Multi-Step Synthesis

The Boc carbamate protection enables clean, quantitative deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) to liberate the primary amine for subsequent functionalization [1]. This contrasts with N-acetyl-5-chlorotryptamine (CAS 79087-58-4) which requires harsher hydrolytic conditions, and unprotected 5-chlorotryptamine which cannot be carried through Pd-catalyzed cross-coupling or reductive amination sequences without side reactions. The Boc group is specifically compatible with Suzuki-Miyaura and Buchwald-Hartwig coupling conditions .

Synthetic intermediate Protecting group strategy Orthogonal deprotection

Optimal Procurement and Application Scenarios for tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate in CNS Drug Discovery and Chemical Biology


Synthesis of 5-HT₂A/₂C Receptor Ligand Libraries via Late-Stage Boc Deprotection and Functionalization

The Boc-protected 5-chlorotryptamine scaffold is ideally suited for constructing focused libraries of N-alkylated and N-acylated 5-chlorotryptamine derivatives targeting serotonin 5-HT₂A and 5-HT₂C receptors. After Boc removal under TFA/DCM, the liberated primary amine can be diversified via reductive amination, amide coupling, or sulfonamide formation. The 5-chloro substituent enhances receptor binding affinity relative to the unsubstituted tryptamine scaffold, as demonstrated by 5-chlorotryptamine's full agonist activity at 5-HT₂A [1]. The higher logP (4.02) relative to the 5-fluoro analog (3.37) further supports CNS penetration for in vivo pharmacological evaluation.

Preparation of PET Radiotracer Precursors Requiring Late-Stage ¹¹C-Methylation or ¹⁸F-Fluoroethylation of the Ethylamine Side Chain

Positron emission tomography (PET) radiotracer development for serotonin receptor imaging demands chemically well-defined precursors with orthogonal protecting groups. tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate provides a Boc-protected primary amine that can be quantitatively deprotected immediately prior to radiolabeling with [¹¹C]methyl iodide or [¹⁸F]fluoroethyl tosylate. The 5-chloro substituent provides a favorable balance of metabolic stability and target affinity compared to 5-fluoro or unsubstituted analogs [1]. The compound's availability at ≥95% purity with full analytical documentation satisfies GMP-grade precursor requirements for investigational radiopharmaceutical production.

Modular Building Block for PROTAC and Bifunctional Degrader Synthesis Incorporating 5-Chloroindole as a Target-Recognition Element

In targeted protein degradation (PROTAC) design, the 5-chloroindole moiety serves as a ligand for cereblon (CRBN) E3 ligase recruitment or as a protein-targeting warhead. The Boc-protected ethylamine handle allows sequential conjugation to PEG linkers and subsequently to a second targeting ligand after deprotection. The 5-chloro substitution enhances binding to certain bromodomain and kinase targets compared to the 5-unsubstituted indole. The compound's compatibility with amide coupling and click chemistry protocols makes it a strategic procurement choice for degrader library synthesis [1].

Standardized Intermediate for SAR Studies of Halogen-Substituted Tryptamines in Melatonin Receptor Pharmacology

The N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide scaffold has documented affinity for melatonin MT₁ and MT₂ receptors [1]. Procurement of the Boc-protected precursor enables systematic structure-activity relationship (SAR) studies by varying the N-acyl group after deprotection, while maintaining the 5-chloro substitution constant. This approach is superior to purchasing individual 5-halotryptamine derivatives separately, as it allows a single batch of intermediate to generate dozens of analogs with consistent purity and stereochemical integrity.

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